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Compound of Interest

Compound Name: Methyl isoferulate

Cat. No.: B017220

In-Depth Technical Guide: Methyl Isoferulate

For Researchers, Scientists, and Drug Development Professionals

Core Section 1: Chemical Identity of Methyl
Isoferulate

Methyl isoferulate, a naturally occurring phenolic compound, has garnered interest in the
scientific community for its potential therapeutic applications. A precise understanding of its
chemical identity is fundamental for any research and development endeavor.

Chemical Identifiers

A comprehensive list of chemical identifiers for methyl isoferulate is provided in Table 1. This
information is crucial for accurate documentation, database searching, and regulatory
submissions.
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Identifier Value

CAS Number 16980-82-8[1]

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-
IUPAC Name yl (E)-3-(3-hydroxy yphenyl)prop
2-enoate[1]

Isoferulic acid methyl ester, METHYL 3-(3-
Synonyms HYDROXY-4-
METHOXYPHENYL)ACRYLATE[1]

Chemical Formula C11H1204[1]
Molecular Weight 208.21 g/mol [1]
SMILES COC1=C(C=C(C=C1)/C=C/C(=0)OC)0[1]

InChl=1S/C11H1204/c1-14-10-5-3-8(7-
InChl 9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
[1]

PubChem CID 6439893[1]

Core Section 2: Biological Activity and Mechanism
of Action

Methyl isoferulate has been identified as a promising antiviral agent, specifically targeting the
influenza A virus.

Anti-Influenza Activity

Research has highlighted methyl isoferulate as a potential inhibitor of the HIN1 swine flu
virus. Its primary mechanism of action is the blockade of the influenza M2 proton channel. The
M2 protein is a crucial component of the influenza virus, forming a proton-selective ion channel
that is essential for viral replication. By inhibiting this channel, methyl isoferulate disrupts a
critical stage of the viral life cycle.

Signaling Pathway and Experimental Workflow
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The inhibitory action of methyl isoferulate on the influenza M2 proton channel is a direct

interaction that prevents the influx of protons into the viral particle. This process is a key step in

the uncoating of the virus and the release of its genetic material into the host cell. The

experimental workflow to identify and characterize such inhibitors often involves computational

screening followed by in vitro validation.
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Figure 1: Experimental workflow for identifying M2 proton channel inhibitors.

The mechanism of M2 proton channel inhibition by a ligand like methyl isoferulate can be

visualized as a direct blockade of the channel pore, preventing proton translocation.
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Figure 2: Inhibition of the M2 proton channel by methyl isoferulate.

Core Section 3: Experimental Protocols

The identification of methyl isoferulate as a potential M2 inhibitor was based on computational
methods, specifically molecular docking, as detailed in the work by Lin et al. (2011). While
specific in vitro experimental data for methyl isoferulate is not publicly detailed, a general
methodology for such an investigation would involve the following steps.

Molecular Docking Protocol

o Protein Preparation: The three-dimensional structure of the influenza A M2 proton channel
(e.g., PDB ID: 2RLF) is obtained from the Protein Data Bank. The protein structure is
prepared for docking by removing water molecules, adding hydrogen atoms, and assigning
appropriate charges.

o Ligand Preparation: The 3D structure of methyl isoferulate is generated and optimized for
its conformational energy.

e Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the
binding pose and affinity of methyl isoferulate to the M2 channel. The search space is
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defined to encompass the known binding pocket of the M2 channel.

o Analysis of Results: The docking results are analyzed to identify the most favorable binding
conformation and to calculate the estimated binding energy. The interactions between
methyl isoferulate and the amino acid residues of the M2 channel are examined.

In Vitro M2 Proton Channel Inhibition Assay (General
Protocol)

A common method to experimentally validate M2 channel inhibitors is the yeast-based growth
assay.

e Yeast Strain: A strain of Saccharomyces cerevisiae is engineered to express the influenza
M2 protein. The expression of a functional M2 channel is typically toxic to the yeast, leading
to growth inhibition.

o Compound Preparation: Methyl isoferulate is dissolved in a suitable solvent (e.g., DMSO)
to create a stock solution, from which serial dilutions are made.

e Yeast Growth Assay:
o The yeast cells expressing the M2 protein are cultured in a suitable medium.
o The cells are then exposed to different concentrations of methyl isoferulate.

o A control group of yeast cells not expressing the M2 protein is also included, as well as a
positive control with a known M2 inhibitor (e.g., amantadine).

o The growth of the yeast is monitored over time, typically by measuring the optical density
at 600 nm (OD600).

o Data Analysis: The percentage of growth inhibition is calculated for each concentration of
methyl isoferulate. The IC50 value, the concentration at which 50% of yeast growth is
inhibited, is then determined by fitting the data to a dose-response curve.

Core Section 4: Quantitative Data
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The primary quantitative data for the activity of methyl isoferulate as an M2 inhibitor comes
from computational studies. Lin et al. (2011) reported the docking results of methyl isoferulate
with the M2 proton channel.

Compound Docking Score (kcal/mol)
Methyl Isoferulate -6.6
Amantadine (Control) -5.5

Data from Lin et al. (2011). A more negative docking score indicates a higher predicted binding
affinity.

This computational data suggests that methyl isoferulate has a more favorable binding affinity
for the M2 proton channel compared to the known inhibitor amantadine, making it a strong
candidate for further experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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